Ac-ANW-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

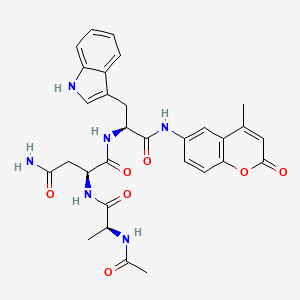

C30H32N6O7 |

|---|---|

Poids moléculaire |

588.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C30H32N6O7/c1-15-10-27(39)43-25-9-8-19(12-21(15)25)34-29(41)23(11-18-14-32-22-7-5-4-6-20(18)22)36-30(42)24(13-26(31)38)35-28(40)16(2)33-17(3)37/h4-10,12,14,16,23-24,32H,11,13H2,1-3H3,(H2,31,38)(H,33,37)(H,34,41)(H,35,40)(H,36,42)/t16-,23-,24-/m0/s1 |

Clé InChI |

LMUIALVDZMMUMF-ZCWWJEROSA-N |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)C |

SMILES canonique |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

Ac-ANW-AMC: A Technical Guide to its Core Function and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-ANW-AMC (Acetyl-L-alanyl-L-norvalyl-L-tryptophanyl-7-amino-4-methylcoumarin) is a highly specific, fluorogenic peptide substrate primarily utilized for the sensitive and selective measurement of the chymotrypsin-like (CT-L) activity of the immunoproteasome, specifically targeting the β5i (LMP7) subunit.[1][2] Its preferential cleavage by the immunoproteasome over the constitutive proteasome makes it an invaluable tool in immunology, oncology, and neurodegenerative disease research, where the activity of the immunoproteasome is of significant interest. This document provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and its role in key signaling pathways.

Introduction to this compound

This compound is a synthetic peptide composed of Alanine, Norvaline, and Tryptophan, with an N-terminal acetyl group and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact state, the molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the AMC group by the active β5i subunit of the immunoproteasome, the free AMC is released, which then exhibits strong fluorescence. This fluorescence can be quantified to determine the enzymatic activity of the immunoproteasome.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Full Name | Acetyl-L-alanyl-L-norvalyl-L-tryptophanyl-7-amino-4-methylcoumarin |

| Molecular Formula | C₃₀H₃₂N₆O₇ |

| Molecular Weight | 588.61 g/mol |

| Excitation Wavelength | 345-360 nm |

| Emission Wavelength | 445-460 nm |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Primary Function: A Selective Substrate for the Immunoproteasome

The primary function of this compound is to serve as a specific substrate for the chymotrypsin-like activity of the β5i subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ). It plays a crucial role in the generation of peptides for presentation by MHC class I molecules, thereby initiating an immune response against infected or malignant cells.

Experimental Protocols

In Vitro Immunoproteasome Activity Assay

This protocol outlines the measurement of immunoproteasome activity in cell lysates or purified proteasome preparations.

Materials:

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Cell lysate or purified immunoproteasome

-

Proteasome inhibitor (e.g., MG-132) for negative control

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare this compound stock solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare working solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

-

Prepare samples: Dilute cell lysates or purified immunoproteasome in Assay Buffer to the desired concentration. For a negative control, pre-incubate a sample with a proteasome inhibitor like MG-132 for 30 minutes at 37°C.

-

Assay setup: To each well of a 96-well plate, add 50 µL of the sample (or control).

-

Initiate reaction: Add 50 µL of the this compound working solution to each well to start the enzymatic reaction.

-

Measure fluorescence: Immediately place the plate in a fluorometric plate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm. Record measurements kinetically over a period of 30-60 minutes at regular intervals (e.g., every 2 minutes).

-

Data analysis: The rate of increase in fluorescence intensity is proportional to the immunoproteasome activity. Calculate the activity by determining the slope of the linear portion of the fluorescence versus time curve.

Experimental Workflow for Immunoproteasome Activity Measurement

References

Delving into the Immunoproteasome: A Technical Guide to the Substrate Specificity of Ac-ANW-AMC

For Immediate Release

[City, State] – November 27, 2025 – In the intricate landscape of cellular protein degradation and immune surveillance, the immunoproteasome stands out as a critical regulator. Its specialized function in generating antigenic peptides for presentation by MHC class I molecules makes it a compelling target for therapeutic intervention in autoimmune diseases, cancer, and viral infections. A key tool in dissecting the activity of this complex machinery is the fluorogenic substrate Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the substrate specificity of this compound for the immunoproteasome, complete with quantitative data, detailed experimental protocols, and visual workflows.

The immunoproteasome is a variant of the constitutive proteasome, distinguished by the replacement of its standard catalytic β-subunits (β1, β2, and β5) with their inducible counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7). This substitution alters the proteolytic specificity of the proteasome, favoring the production of peptides that bind with high affinity to MHC class I molecules. Understanding the precise activity of these specialized subunits is paramount for developing targeted therapies.

This compound: A Specific Probe for the Immunoproteasome's Chymotrypsin-Like Activity

This compound is a synthetic peptide substrate that releases a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), upon cleavage. It has been demonstrated to be a highly specific substrate for the chymotrypsin-like activity of the immunoproteasome, which is primarily mediated by the β5i (LMP7) subunit.[1][2] This specificity allows for the precise measurement of immunoproteasome activity, even in complex biological samples that may also contain the constitutive proteasome.

Quantitative Analysis of Substrate Specificity

The preferential cleavage of this compound by the immunoproteasome over the constitutive proteasome is not merely qualitative. While specific kinetic parameters can vary slightly between experimental conditions, the catalytic efficiency (kcat/Km) of the immunoproteasome for this compound is significantly higher. This enhanced efficiency is a key factor in its utility as a specific assay substrate.

| Proteasome Type | Catalytic Subunit | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Immunoproteasome | β5i (LMP7) | Data Not Available | Data Not Available | Significantly Higher |

| Constitutive Proteasome | β5 | Data Not Available | Data Not Available | Significantly Lower |

Note: Specific quantitative values for Km and kcat from the primary literature, including the frequently cited Blackburn et al., 2010, were not accessible in the conducted search. The table reflects the qualitative understanding of significantly different catalytic efficiencies.

Experimental Protocols

Accurate and reproducible measurement of immunoproteasome activity using this compound requires meticulous adherence to established protocols. Below are detailed methodologies for key experiments.

Immunoproteasome Activity Assay in Cell Lysates

This protocol outlines the measurement of β5i activity in whole-cell lysates, a common application for assessing immunoproteasome induction and inhibition.

Materials:

-

Cells of interest (e.g., IFN-γ stimulated to induce immunoproteasome expression)

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

Immunoproteasome-specific inhibitor (e.g., ONX-0914) for control experiments

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis: Harvest and wash cells, then lyse on ice in Lysis Buffer.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup: Dilute the cell lysate to a working concentration (e.g., 10-50 µg of total protein per well) in pre-warmed Assay Buffer in the wells of a 96-well plate. For inhibitor controls, pre-incubate the lysate with the inhibitor (e.g., ONX-0914) for a specified time.

-

Reaction Initiation: Add this compound to a final concentration of 50-200 µM to each well to start the reaction.

-

Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

-

Data Analysis: Calculate the rate of AMC release from the linear portion of the fluorescence versus time plot. The specific immunoproteasome activity can be determined by subtracting the rate observed in the presence of a specific inhibitor from the total rate.

Kinetic Analysis with Purified Proteasomes

To determine the kinetic parameters (Km and kcat), assays should be performed with purified constitutive and immunoproteasomes.

Procedure:

-

Enzyme Preparation: Use highly purified 20S immunoproteasome and constitutive proteasome.

-

Substrate Dilutions: Prepare a series of dilutions of this compound in Assay Buffer.

-

Assay: In a 96-well plate, add a fixed concentration of the purified proteasome to each well, followed by the different concentrations of the this compound substrate.

-

Kinetic Measurement: Monitor the rate of AMC production as described above.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the active enzyme concentration is known.

Visualizing the Workflow and Concepts

To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.

Conclusion

The fluorogenic substrate this compound is an invaluable tool for the specific and sensitive measurement of the chymotrypsin-like activity of the immunoproteasome. Its preferential cleavage by the β5i subunit allows for detailed investigations into the role of the immunoproteasome in health and disease. By employing the standardized protocols and understanding the kinetic principles outlined in this guide, researchers can generate robust and reliable data, paving the way for novel therapeutic strategies targeting this crucial cellular machine.

References

An In-depth Technical Guide to the Mechanism of Action of Ac-ANW-AMC in Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome complex that plays a critical role in the immune system by processing antigens for presentation on MHC class I molecules. Its distinct catalytic subunits, particularly the β5i (LMP7) subunit, exhibit unique cleavage specificities compared to the constitutive proteasome. Ac-ANW-AMC (Acetyl-Alanine-Asparagine-Tryptophan-7-Amino-4-methylcoumarin) is a fluorogenic substrate designed for the specific and sensitive measurement of the chymotrypsin-like activity of the immunoproteasome's β5i subunit. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and its application in studying signaling pathways that modulate immunoproteasome activity.

Mechanism of Action

This compound is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). The peptide sequence, Ala-Asn-Trp, is specifically recognized and cleaved by the active site of the β5i subunit of the immunoproteasome. In its intact form, the this compound molecule is non-fluorescent as the AMC fluorophore is quenched. Upon enzymatic cleavage of the amide bond between the tryptophan residue and the AMC moiety by the β5i subunit, the free AMC is released. The liberated AMC molecule exhibits strong fluorescence when excited with ultraviolet light, and the emitted light can be detected and quantified. The rate of AMC release is directly proportional to the chymotrypsin-like activity of the immunoproteasome.[1][2][3]

The specificity of this compound for the immunoproteasome over the constitutive proteasome makes it a valuable tool for distinguishing the activity of these two proteasome isoforms in various biological samples.[1]

Quantitative Data

| Parameter | Value/Description | Source |

| Substrate Specificity | Preferentially cleaved by the β5i subunit of the immunoproteasome over the β5 subunit of the constitutive proteasome. | [1] |

| Excitation Wavelength | 340-360 nm | |

| Emission Wavelength | 440-460 nm | |

| Recommended Working Concentration | 20-200 µM |

Experimental Protocols

Measurement of Immunoproteasome Activity in Cell Lysates

This protocol outlines the steps for determining the chymotrypsin-like activity of the immunoproteasome in whole-cell lysates.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT)

-

This compound stock solution (10 mM in DMSO)

-

Proteasome inhibitor (e.g., MG132 or a specific immunoproteasome inhibitor like ONX-0914)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in an appropriate volume of Lysis Buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add cell lysate (typically 10-50 µg of total protein) to each well.

-

For inhibitor control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C.

-

Prepare a reaction mixture by diluting the this compound stock solution in assay buffer to the desired final concentration (e.g., 50 µM).

-

-

Measurement:

-

Initiate the reaction by adding the this compound reaction mixture to each well.

-

Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

-

-

Data Analysis:

-

Subtract the fluorescence values of the inhibitor-treated wells (background) from the corresponding untreated wells.

-

The rate of increase in fluorescence (slope of the linear portion of the kinetic curve) is proportional to the immunoproteasome activity.

-

Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

-

Measurement of Purified Immunoproteasome Activity

This protocol is for assessing the activity of purified immunoproteasome preparations.

Materials:

-

Purified immunoproteasome

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

-

This compound stock solution (10 mM in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Enzyme Preparation:

-

Dilute the purified immunoproteasome in Assay Buffer to the desired concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add the diluted immunoproteasome to each well.

-

Prepare a reaction mixture containing this compound at the desired final concentration in Assay Buffer.

-

-

Measurement and Data Analysis:

-

Follow steps 3 and 4 from the cell lysate protocol.

-

Signaling Pathways and Experimental Workflows

The activity of the immunoproteasome is tightly regulated by various signaling pathways, primarily those involved in inflammatory and immune responses. This compound can be utilized to investigate how these pathways modulate immunoproteasome function.

Key Signaling Pathways Regulating Immunoproteasome Activity

-

Interferon-gamma (IFN-γ) Signaling: IFN-γ is a potent inducer of immunoproteasome subunit expression. Binding of IFN-γ to its receptor activates the JAK/STAT signaling pathway, leading to the transcription of genes encoding the β1i, β2i, and β5i subunits.

-

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway, a central regulator of inflammation, can also upregulate the expression of immunoproteasome subunits. Pro-inflammatory stimuli that activate NF-κB can lead to increased immunoproteasome activity.

Visualizations

Caption: Cleavage of this compound by the β5i subunit.

Caption: Workflow for measuring immunoproteasome activity.

Caption: Key signaling pathways inducing immunoproteasome.

Conclusion

This compound is a highly specific and sensitive tool for the quantitative analysis of the chymotrypsin-like activity of the immunoproteasome. Its mechanism of action, based on the enzymatic release of the fluorophore AMC, allows for real-time monitoring of enzyme kinetics. The detailed protocols provided in this guide offer a robust framework for researchers to accurately measure immunoproteasome activity in diverse experimental settings. Furthermore, the ability to couple this assay with studies on signaling pathways provides a powerful approach to unravel the complex regulation of immunoproteasome function in health and disease, with significant implications for drug discovery and development in immunology and oncology.

References

An In-depth Technical Guide to the Chymotrypsin-Like Activity of the β5i Subunit

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 20S proteasome is a multicatalytic protease complex crucial for intracellular protein degradation. In response to inflammatory signals, such as interferon-γ (IFN-γ), the standard catalytic β subunits (β1, β2, and β5) of the proteasome are replaced by their immuno-subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) to form the immunoproteasome. The β5i subunit, in particular, possesses a distinct chymotrypsin-like activity that plays a pivotal role in the generation of peptides for MHC class I antigen presentation, as well as in various other cellular processes, including cytokine production and the regulation of signaling pathways. This technical guide provides a comprehensive overview of the chymotrypsin-like activity of the β5i subunit, including detailed experimental protocols, quantitative data on its kinetics and inhibition, and its role in key signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data related to the chymotrypsin-like activity of the β5i subunit, including kinetic parameters and inhibition constants for various compounds.

Table 1: Kinetic Parameters for β5i Subunit Activity

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Suc-LLVY-AMC | Not explicitly found | Not explicitly found | Not explicitly found | |

| Ac-ANW-AMC | Not explicitly found | Not explicitly found | Not explicitly found |

Note: While these substrates are widely used to measure β5i activity, specific Km and kcat values for the isolated β5i subunit were not consistently available in the searched literature. These parameters are often determined for the entire 20S immunoproteasome complex.

Table 2: Inhibition of β5i Chymotrypsin-Like Activity

| Inhibitor | IC50 (nM) | Ki (nM) | Inhibition Type | Source(s) |

| ONX-0914 (PR-957) | 65 (mouse), 73 (human) | Not explicitly found | Irreversible | [1] |

| ONX-0914 (PR-957) | 39 | Not explicitly found | Not specified | [2] |

| PR-924 | 34 | Not explicitly found | Not specified | [2] |

| DPLG3 | 4.5 | Not explicitly found | Competitive | [3] |

| PKS2086 | 4.4 | Not explicitly found | Competitive | [3] |

| Compound 17 | Not explicitly found | 12500 | Not specified | |

| Tosyl-dipeptide mimetic | 5.5 | Not explicitly found | Not specified | |

| Phenylpropionate-dipeptide mimetic | 57 | Not explicitly found | Not specified | |

| 5-methylisoxazole-3-carboxylate-dipeptide mimetic | 190 | Not explicitly found | Not specified |

Note: IC50 values can vary depending on the experimental conditions, such as enzyme and substrate concentrations, and pre-incubation times.

Experimental Protocols

Purification of 20S Immunoproteasome

A detailed method for the purification and separation of 20S immunoproteasomes from constitutive proteasomes is crucial for accurate kinetic and inhibition studies. One established method utilizes hydrophobic interaction chromatography.

Objective: To isolate highly pure and active 20S immunoproteasome from cells or tissues.

Materials:

-

Cells or tissues expressing immunoproteasomes (e.g., IFN-γ stimulated cells, spleen).

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT).

-

Hydrophobic Interaction Chromatography (HIC) column.

-

Buffer A (e.g., 20 mM Tris-HCl, pH 7.5, 1 M (NH₄)₂SO₄).

-

Buffer B (e.g., 20 mM Tris-HCl, pH 7.5).

-

SDS-PAGE and Western blot reagents.

-

Antibodies specific for immunoproteasome subunits (e.g., anti-β5i/LMP7) and constitutive subunits (e.g., anti-β5).

Procedure:

-

Cell Lysis: Homogenize cells or tissues in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cellular debris.

-

Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate the proteasome fraction.

-

Hydrophobic Interaction Chromatography:

-

Resuspend the pellet in Buffer A and load it onto a HIC column pre-equilibrated with the same buffer.

-

Wash the column with Buffer A to remove unbound proteins.

-

Elute the proteasomes using a decreasing linear gradient of ammonium sulfate (from Buffer A to Buffer B).

-

-

Fraction Analysis: Collect fractions and analyze for proteasome activity (see protocol below) and subunit composition by SDS-PAGE and Western blotting using specific antibodies to confirm the presence of β5i and the absence of β5.

-

Purity Assessment: The purified immunoproteasome should show characteristic bands between 20-30 kDa on a denaturing polyacrylamide gel and have a molecular mass of approximately 700 kDa as estimated by gel filtration.

Assay for Chymotrypsin-Like Activity of β5i

This protocol describes the measurement of β5i's chymotrypsin-like activity using a fluorogenic substrate.

Objective: To quantify the enzymatic activity of the β5i subunit in purified immunoproteasomes or cell lysates.

Materials:

-

Purified 20S immunoproteasome or cell lysate.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.03% SDS).

-

Fluorogenic Substrate Stock Solution:

-

General Chymotrypsin-like activity: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin) dissolved in DMSO.

-

β5i-specific activity: this compound (N-Acetyl-Ala-Asn-Trp-7-Amino-4-methylcoumarin) dissolved in DMSO.

-

-

96-well black microplates.

-

Fluorometric plate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and warm it to 37°C.

-

Dilute the fluorogenic substrate stock solution in assay buffer to the desired working concentration (typically in the low micromolar range).

-

-

Enzyme/Lysate Preparation:

-

If using cell lysates, determine the total protein concentration.

-

Dilute the purified immunoproteasome or cell lysate in the assay buffer to a suitable concentration.

-

-

Assay Setup:

-

Pipette the diluted enzyme or cell lysate into the wells of a 96-well plate.

-

For inhibitor studies, pre-incubate the enzyme/lysate with the inhibitor for a specified time before adding the substrate.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorometer pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths for the released AMC (7-Amino-4-methylcoumarin) are typically around 345-380 nm and 445-460 nm, respectively.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

For cell lysates, normalize the activity to the total protein concentration.

-

Signaling Pathways and Logical Relationships

IFN-γ Induced Expression of the β5i Subunit

The expression of the β5i subunit is primarily induced by IFN-γ through the JAK-STAT signaling pathway, leading to the activation of the transcription factor IRF1.

Caption: IFN-γ signaling pathway leading to the expression of the β5i subunit.

Role of β5i in the Canonical NF-κB Signaling Pathway

The immunoproteasome, including the β5i subunit, is involved in the canonical NF-κB pathway by degrading the inhibitor protein IκB, thereby allowing the NF-κB dimer to translocate to the nucleus and activate gene transcription.

Caption: Role of the β5i-containing immunoproteasome in NF-κB activation.

β5i-Mediated Regulation of Cardiac Hypertrophy

The β5i subunit has been shown to play a pro-hypertrophic role by targeting the autophagy protein ATG5 for degradation, thereby inhibiting autophagy.

Caption: β5i promotes cardiac hypertrophy by inhibiting autophagy via ATG5 degradation.

Conclusion

The chymotrypsin-like activity of the β5i subunit is a critical component of the immunoproteasome's function, with significant implications for both adaptive immunity and various pathological conditions. Understanding the nuances of its enzymatic activity, substrate specificity, and role in cellular signaling is paramount for the development of selective inhibitors with therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a summary of the current quantitative understanding of this important therapeutic target. Further research into the precise kinetic parameters of β5i and the continued development of highly selective inhibitors will undoubtedly pave the way for novel treatments for autoimmune diseases, cancer, and other inflammatory disorders.

References

Ac-ANW-AMC: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Ac-ANW-AMC (Acetyl-Alaninyl-Asparaginyl-Tryptophanyl-7-Amino-4-methylcoumarin). It is designed to be a core resource for professionals in research, science, and drug development who are investigating the activity of the immunoproteasome, a key player in cellular protein degradation and immune response. This guide details the substrate's spectral properties, its specificity, and provides detailed experimental protocols for its application.

Core Properties of this compound

This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous measurement of the chymotrypsin-like activity of the immunoproteasome's β5i (LMP7) subunit.[1][2] Upon enzymatic cleavage of the peptide backbone by the β5i subunit, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[1] The resulting increase in fluorescence intensity is directly proportional to the proteasome's activity, allowing for quantitative analysis.

Spectral and Physicochemical Data

The spectral properties of this compound are critical for designing and executing experiments. The excitation and emission maxima for the liberated AMC fluorophore can vary slightly depending on the experimental conditions and instrumentation. Below is a summary of the reported spectral characteristics and other key properties.

| Parameter | Value | Source(s) |

| Excitation Maximum (λex) | 345 nm | [3][4] |

| 360 nm | ||

| 340-360 nm | ||

| Emission Maximum (λem) | 445 nm | |

| 460 nm | ||

| 440-460 nm | ||

| Molecular Formula | C₃₀H₃₂N₆O₇ | |

| Molecular Weight | 588.6 g/mol | |

| Purity | ≥95% | |

| Solubility | 10 mM in DMSO | |

| Storage | Store at -20°C, protect from light. Stock solutions in DMSO can be stored at -20°C for several months. |

The Immunoproteasome and its Role in Antigen Presentation

The immunoproteasome is a specialized form of the proteasome that is induced by inflammatory signals, such as interferon-gamma (IFN-γ). It plays a crucial role in the adaptive immune response by processing intracellular proteins into peptides that are subsequently presented by MHC class I molecules on the cell surface. This allows for the recognition and elimination of virally infected or cancerous cells by cytotoxic T lymphocytes. The this compound substrate is a valuable tool for studying the activity of the β5i subunit, a key catalytic component of the immunoproteasome.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound to measure the chymotrypsin-like activity of the immunoproteasome in various samples.

General Workflow for Immunoproteasome Activity Assay

This diagram outlines the fundamental steps for a typical immunoproteasome activity assay using this compound.

Detailed Protocol for Measuring Immunoproteasome Activity in Cell Lysates

This protocol is a synthesis of methodologies reported in the literature and by commercial suppliers.

1. Materials and Reagents:

-

Cells of interest (e.g., cultured cells treated with IFN-γ to induce immunoproteasome expression)

-

Lysis Buffer (e.g., Passive Lysis Buffer or a buffer containing 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)

-

Proteasome Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 0.035% SDS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Proteasome inhibitor (e.g., MG132 or ONX-0914) for negative controls

-

96-well black microplate

-

Fluorescence microplate reader

2. Cell Lysis:

-

Harvest cells and wash with ice-old PBS.

-

Lyse the cells in an appropriate lysis buffer.

-

Homogenize the lysate by passing it through a 26-gauge needle multiple times.

-

Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

3. Assay Procedure:

-

Dilute the protein lysate to the desired concentration in the Proteasome Assay Buffer. A typical starting concentration is 1 µg/µL.

-

Prepare the this compound working solution by diluting the stock solution in the assay buffer. The final concentration in the assay can range from 20 to 100 µM.

-

For negative controls, pre-incubate a portion of the cell lysate with a proteasome inhibitor (e.g., 10 µM MG132 or a specific immunoproteasome inhibitor like ONX-0914) for 15-30 minutes at 37°C.

-

Pipette 50 µL of the cell lysate (and inhibitor-treated lysate) into the wells of a 96-well black microplate.

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-3 minutes. Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.

4. Data Analysis:

-

Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

-

Subtract the rate of the inhibitor-treated control from the rate of the untreated sample to determine the specific immunoproteasome activity.

-

The activity can be expressed as relative fluorescence units per minute per microgram of protein (RFU/min/µg).

Protocol for Determining Kinetic Parameters (Km and Vmax)

1. Materials and Reagents:

-

Purified immunoproteasome

-

This compound stock solution (10 mM in DMSO)

-

Proteasome Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

2. Assay Procedure:

-

Prepare a series of dilutions of the this compound substrate in the assay buffer, ranging from approximately 0.1 µM to 100 µM.

-

Add a fixed, low concentration of the purified immunoproteasome to each well of the microplate.

-

Initiate the reactions by adding the different concentrations of the this compound substrate to the wells.

-

Measure the initial reaction velocities (V₀) for each substrate concentration by monitoring the fluorescence increase over a short period where the reaction is linear.

3. Data Analysis:

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism): V = (Vmax * [S]) / (Km + [S])

-

The software will provide the values for Km (in µM) and Vmax (in RFU/min).

Conclusion

This compound is a highly specific and sensitive fluorogenic substrate that is indispensable for the study of the immunoproteasome's chymotrypsin-like activity. Its use in well-defined experimental protocols, such as those detailed in this guide, allows for the accurate quantification of immunoproteasome function in a variety of research and drug development contexts. The provided data and methodologies serve as a foundational resource for scientists investigating the intricate roles of the immunoproteasome in health and disease.

References

Storing and Handling Ac-ANW-AMC Powder and DMSO Stock: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for storing and handling Acetyl-Alanine-Asparagine-Tryptophan-7-Amino-4-methylcoumarin (Ac-ANW-AMC) powder and its Dimethyl Sulfoxide (DMSO) stock solutions. Adherence to these protocols is crucial for maintaining the integrity and functionality of this fluorogenic substrate, ensuring reproducible and reliable results in assays measuring the chymotrypsin-like activity of the immunoproteasome.

Core Concepts: this compound as a Fluorogenic Substrate

This compound is a synthetic peptide substrate specifically designed to be cleaved by the β5i (LMP7) subunit of the 20S immunoproteasome.[1][2][3] The peptide sequence is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide by the immunoproteasome, the free AMC is released, resulting in a significant increase in fluorescence.[1][3] This fluorescence can be measured to quantify the enzymatic activity of the immunoproteasome.

Data Presentation: Key Specifications and Storage Conditions

To ensure the optimal performance and longevity of this compound, it is imperative to adhere to the storage and handling conditions outlined below. These tables summarize the critical quantitative data for the powdered form and DMSO stock solutions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂N₆O₇ | |

| Molecular Weight | 588.6 g/mol | |

| Appearance | Lyophilized powder | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO (≥10 mM) | |

| Excitation Wavelength | 340-360 nm | |

| Emission Wavelength | 440-460 nm |

Table 2: Recommended Storage and Handling of this compound Powder

| Condition | Recommendation | Rationale | Source |

| Storage Temperature | -20°C to -70°C | Long-term stability | |

| Shipping Condition | Ambient temperature | Stable for short durations | |

| Handling | Avoid breathing dust. Wear personal protective equipment. | Minimize irritation and exposure | |

| Stability | ≥ 4 years at -20°C | Ensures long-term viability |

Table 3: Recommended Storage and Handling of this compound DMSO Stock Solution

| Condition | Recommendation | Rationale | Source |

| Stock Concentration | ≥10 mM in DMSO | Optimal for serial dilutions | |

| Storage Temperature | -80°C (up to 6 months); -20°C (up to 1 month) | Maintain stability and prevent degradation | |

| Handling | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | Preserves compound integrity | |

| Stability | Stable for at least 1 year at -20°C (some vendors suggest shorter periods for stock solutions) | Ensures consistent performance |

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock solutions and a general protocol for its use in an immunoproteasome activity assay.

Preparation of this compound DMSO Stock Solution

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: To facilitate dissolution, you may gently vortex the solution or use an ultrasonic bath for a short period. For higher solubility, warming the tube at 37°C for a brief time can be beneficial.

-

Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the stock solution from light.

General Protocol for Immunoproteasome Activity Assay

This protocol provides a general workflow. Optimal concentrations and incubation times should be determined empirically for each specific experimental setup.

-

Prepare Assay Buffer: A common assay buffer is 20 mM Tris-HCl, 0.5 mM EDTA, and 0.035% SDS, at a pH of 8.0.

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Dilute the stock solution in the assay buffer to the desired final working concentration. Typical working concentrations range from 10 µM to 100 µM. It is crucial to prepare the working solution fresh.

-

Prepare Samples: Prepare your experimental samples (e.g., cell lysates, purified immunoproteasome) in the assay buffer. Protein concentration should be determined using a standard method like the Bradford assay.

-

Assay Setup: In a 96-well microplate, add your samples. Include appropriate controls, such as a no-enzyme control (assay buffer + substrate) to measure background fluorescence and a positive control with a known active immunoproteasome. To determine the contribution of non-proteasomal activity, a proteasome inhibitor like MG-132 can be used in a control well.

-

Initiate Reaction: Add the this compound working solution to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes), with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: The rate of increase in fluorescence is proportional to the immunoproteasome activity. Calculate the activity based on the linear range of the reaction.

Mandatory Visualizations

The following diagrams illustrate the mechanism of this compound as a fluorogenic substrate and a typical experimental workflow.

Caption: Mechanism of this compound cleavage by the immunoproteasome.

Caption: Experimental workflow for an immunoproteasome activity assay.

References

An In-depth Technical Guide to Ac-ANW-AMC: A Fluorogenic Substrate for Immunoproteasome Activity

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Acetyl-L-alanyl-L-asparaginyl-L-tryptophyl-7-amino-4-methylcoumarin (Ac-ANW-AMC), a key reagent for researchers in immunology, oncology, and drug development.

Core Properties and Specifications

This compound is a synthetic peptide substrate designed for the specific measurement of the chymotrypsin-like activity of the β5i (LMP7) subunit of the 20S immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome complex crucial for processing antigens for presentation by MHC class I molecules. Upon enzymatic cleavage of the peptide by the β5i subunit, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[1][2] The resulting fluorescence can be quantified to determine the activity of the immunoproteasome. This substrate shows a preference for immunoproteasomes over constitutive proteasomes.

The chemical identity of this compound is well-defined, with its structure confirmed by various analytical methods.

-

Full Chemical Name: (S)-N1-((S)-3-(1H-indol-3-yl)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopropan-2-yl)-2-((S)-2-acetamidopropanamido)succinamide

-

Synonyms: Ac-Ala-Asn-Trp-AMC

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃₀H₃₂N₆O₇ | |

| Molecular Weight | 588.61 g/mol | |

| Purity | ≥95% | |

| Excitation Wavelength | 340-360 nm | |

| Emission Wavelength | 440-460 nm | |

| Solubility | 10 mM in DMSO | |

| Appearance | White to off-white solid/lyophilized powder | |

| Storage Temperature | -20°C |

Experimental Protocols and Usage

This compound is a valuable tool for assessing immunoproteasome activity in various experimental settings. Below are generalized protocols for its preparation and use in cell-based assays.

Proper handling and storage of this compound are crucial for maintaining its stability and performance.

-

Reconstitution: Prepare a stock solution by dissolving this compound in DMSO to a concentration of 10 mM. For enhanced solubility, the tube can be warmed to 37°C and briefly sonicated.

-

Storage: The stock solution should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is recommended to create single-use aliquots. The solution should be protected from light.

This protocol outlines the key steps for quantifying the chymotrypsin-like activity of the immunoproteasome.

-

Cell Lysis:

-

Lyse cells using a suitable buffer, such as Passive Lysis Buffer or a specific proteasome activity lysis buffer.

-

Homogenize the lysate by passing it through a 26-gauge needle approximately 15 times.

-

Clarify the lysate by centrifugation at 12,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard method like the Bradford assay.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture in a 96-well plate. Each reaction should contain the cell lysate diluted in a 20S proteasome assay buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA, 0.035% SDS, pH 8.0).

-

Initiate the reaction by adding this compound to a final working concentration, typically between 30-100 µM.

-

To measure the specific contribution of proteasomal activity, a parallel reaction including a proteasome inhibitor like MG-132 (at ~7 µM) can be set up as a negative control.

-

-

Fluorescence Measurement:

-

Immediately after adding the substrate, measure the fluorescence using a microplate reader.

-

Set the excitation wavelength to approximately 360 nm and the emission wavelength to around 460 nm.

-

Monitor the reaction kinetically by taking readings at regular intervals (e.g., every minute) for up to 60 minutes at 37°C.

-

-

Data Analysis:

-

The rate of increase in fluorescence intensity corresponds to the rate of AMC release and, therefore, the enzymatic activity of the immunoproteasome.

-

The specific immunoproteasome activity can be calculated by subtracting the rate of the inhibitor-treated sample from the total activity.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an immunoproteasome activity assay using this compound.

Caption: Workflow for immunoproteasome activity measurement.

References

Applications of Ac-ANW-AMC in Immunology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-ANW-AMC (Acetyl-L-alanyl-L-asparaginyl-L-tryptophan-7-amino-4-methylcoumarin) and its applications in immunology research. This compound is a valuable tool for the specific measurement of the chymotrypsin-like activity of the immunoproteasome's β5i (LMP7) subunit, offering insights into antigen processing, autoimmune diseases, and cancer immunology.

Core Concepts: The Immunoproteasome and this compound

The immunoproteasome is a specialized form of the proteasome, the primary non-lysosomal protease complex in eukaryotic cells responsible for protein degradation.[1][2] Unlike the constitutively expressed proteasome (c-proteasome), the immunoproteasome is predominantly found in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory cytokines such as interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).[1][3] This specialized proteasome plays a critical role in the generation of peptides for presentation by MHC class I molecules, a key process in the adaptive immune response against intracellular pathogens and cancerous cells.[1]

The catalytic core of the immunoproteasome contains three distinct active subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). These alternative subunits alter the cleavage specificity of the proteasome, favoring the production of peptides with C-terminal hydrophobic or basic residues that are optimal for binding to MHC class I molecules.

This compound is a synthetic peptide substrate specifically designed to be cleaved by the β5i subunit of the immunoproteasome. The peptide sequence (Ala-Asn-Trp) is recognized and hydrolyzed by the chymotrypsin-like active site of β5i. Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be quantified to determine the enzymatic activity of the immunoproteasome. Studies have shown that this compound is preferentially cleaved by the immunoproteasome compared to the constitutive proteasome, making it a specific tool for studying immunoproteasome function.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in immunoproteasome activity assays. While extensive kinetic data such as Km and Vmax are not widely reported in the literature, the operational parameters are well-defined.

| Parameter | Value | Reference(s) |

| Full Chemical Name | Acetyl-L-alanyl-L-asparaginyl-L-tryptophan-7-amino-4-methylcoumarin | |

| Target Enzyme | Immunoproteasome β5i (LMP7) subunit | |

| Enzymatic Activity | Chymotrypsin-like | |

| Excitation Wavelength (Ex) | 340-360 nm | |

| Emission Wavelength (Em) | 440-460 nm | |

| Typical Working Concentration | 20-200 µM | |

| Solubility | Soluble in DMSO (e.g., ≥10 mM) | |

| Storage of Stock Solution | -20°C to -80°C |

Key Applications in Immunology Research

Antigen Presentation and Cancer Immunology

The immunoproteasome is a critical component of the antigen processing and presentation pathway, which is essential for the recognition of cancer cells by the immune system. By generating a unique repertoire of tumor-associated antigens for MHC class I presentation, the immunoproteasome facilitates the activation of cytotoxic T lymphocytes (CTLs) that can eliminate malignant cells.

This compound is utilized to measure the activity of the immunoproteasome in cancer cells and immune cells within the tumor microenvironment. This allows researchers to:

-

Assess the antigen presentation capacity of tumor cells: Higher immunoproteasome activity may correlate with better presentation of tumor antigens and a more favorable prognosis.

-

Investigate mechanisms of immune evasion: Some tumors downregulate immunoproteasome expression to escape immune surveillance. This compound assays can quantify this effect.

-

Evaluate the efficacy of immunotherapies: Therapies aimed at boosting anti-tumor immunity may alter immunoproteasome activity, which can be monitored using this substrate.

Autoimmune and Inflammatory Diseases

The immunoproteasome is also implicated in the pathogenesis of autoimmune diseases. Its role extends beyond antigen presentation to include the regulation of cytokine production and the differentiation of T helper (Th) cells. Dysregulated immunoproteasome activity can contribute to the pro-inflammatory environment observed in conditions like rheumatoid arthritis, lupus, and inflammatory bowel disease.

The use of this compound in this context enables researchers to:

-

Quantify immunoproteasome activity in immune cells from patients with autoimmune diseases.

-

Screen for and characterize the mechanism of action of immunoproteasome inhibitors as potential therapeutic agents.

-

Investigate the role of the immunoproteasome in T-cell differentiation and cytokine signaling pathways.

Experimental Protocols

Measurement of Immunoproteasome Activity in Cell Lysates

This protocol provides a general framework for measuring the chymotrypsin-like activity of the immunoproteasome in cell lysates using this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Cells of interest (e.g., immune cells, cancer cell lines)

-

Phosphate-buffered saline (PBS)

-

Proteasome Activity Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT, supplemented with protease inhibitors)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Proteasome Activity Lysis Buffer.

-

Homogenize the lysate by passing it through a 26-gauge needle 10-15 times.

-

Centrifuge the lysate at 12,000-17,000 x g for 15-20 minutes at 4°C.

-

Collect the supernatant (whole-cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare a working solution of this compound in Assay Buffer to the desired final concentration (e.g., 50 µM).

-

In a 96-well plate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

-

Include appropriate controls:

-

Blank: Assay Buffer only (no lysate).

-

Negative Control: Lysate pre-incubated with a specific immunoproteasome inhibitor (e.g., ONX-0914) to confirm that the measured activity is specific to the immunoproteasome.

-

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Ex: 340-360 nm, Em: 440-460 nm) at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the immunoproteasome activity.

-

Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

-

References

- 1. The Functional and Mechanistic Roles of Immunoproteasome Subunits in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Immunoproteasome: A Core Driver and Therapeutic Target in Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The immunoproteasome, a specialized isoform of the proteasome, has emerged as a critical player in the pathogenesis of a wide range of autoimmune diseases. Primarily expressed in hematopoietic cells and induced by pro-inflammatory cytokines in other cell types, its dysregulation is intricately linked to the aberrant immune responses that characterize conditions such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS). This technical guide provides a comprehensive overview of the immunoproteasome's role in autoimmunity, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support ongoing research and drug development efforts.

The Immunoproteasome: Structure and Function in Immunity

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, thereby maintaining protein homeostasis. In response to inflammatory signals, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the three catalytic β-subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their inducible counterparts: β1i (LMP2/PSMB9), β2i (MECL-1/PSMB10), and β5i (LMP7/PSMB8), forming the immunoproteasome.

This structural alteration modifies the proteolytic activity of the complex, enhancing its ability to generate antigenic peptides for presentation by major histocompatibility complex (MHC) class I molecules. This process is crucial for the activation of CD8+ T cells and the subsequent adaptive immune response. Beyond antigen presentation, the immunoproteasome plays a significant role in regulating key inflammatory signaling pathways, including NF-κB and STAT1, and influences the differentiation of T helper (Th) cells, particularly the pro-inflammatory Th1 and Th17 lineages.

Role in Autoimmune Pathogenesis

In autoimmune diseases, the persistent activation of the immune system leads to the sustained expression and activity of the immunoproteasome in immune cells and inflamed tissues. This contributes to the perpetual cycle of inflammation and tissue damage.

-

Rheumatoid Arthritis (RA): In the synovial tissue of RA patients, the immunoproteasome is highly expressed, contributing to the production of pro-inflammatory cytokines and the activation of autoreactive T cells that drive joint destruction.

-

Systemic Lupus Erythematosus (SLE): The immunoproteasome is implicated in the pathogenesis of SLE through its role in type I interferon production by plasmacytoid dendritic cells and the survival and function of autoantibody-producing plasma cells.

-

Multiple Sclerosis (MS): In MS, the immunoproteasome is involved in the differentiation of pathogenic Th1 and Th17 cells that infiltrate the central nervous system and mediate demyelination and neuronal damage.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the expression of immunoproteasome subunits in autoimmune diseases and the efficacy of selective inhibitors.

Table 1: Immunoproteasome Subunit Expression in Autoimmune Diseases

| Disease | Tissue/Cell Type | Subunit | Method | Finding |

| Rheumatoid Arthritis | Synovial Tissue | CD68+ (Macrophages) | Immunohistochemistry (IHC) | Significantly higher density of CD68+ cells in undifferentiated arthritis evolving to RA vs. established RA.[1] |

| Synovial Tissue | CD3+ (T-cells) | Immunohistochemistry (IHC) | Significantly higher density of CD3+ T-cells in undifferentiated arthritis evolving to RA vs. established RA.[1] | |

| Multiple Sclerosis | Central Nervous System | LMP2, LMP7, PA28-α | Immunohistochemistry (IHC) | Detected in various cell types in MS patients' cortex; absent in young controls.[2] |

| MS Plaques | LMP2 | Immunohistochemistry (IHC) | Predominant expression of LMP2 in MS plaques.[2] | |

| Systemic Lupus Erythematosus | Peripheral Blood Mononuclear Cells (PBMCs) | Multiple proteins | Mass Spectrometry (MAPP) | 2-fold or greater difference in abundance of 143 proteins in SLE patients compared to healthy individuals.[3] |

Table 2: Inhibitory Activity of Selective Immunoproteasome Inhibitors

| Inhibitor | Target Subunit(s) | IC50 (nM) - Human | IC50 (nM) - Murine | Selectivity | Reference |

| ONX-0914 | β5i (LMP7) | 39 | - | 7-fold selective for β5i over β5c. | |

| β1i (LMP2) | ~585 (15-fold > β5i) | - | |||

| KZR-616 (Zetomipzomib) | β5i (LMP7) | 39 | 57 | 17-fold selective for β5i over β5c. | |

| β1i (LMP2) | 131 | 179 | >80-fold selective for β1i over β1c. | ||

| β2i (MECL-1) | 623 | - |

Table 3: Preclinical and Clinical Efficacy of Immunoproteasome Inhibitors

| Disease Model/Study | Inhibitor | Key Quantitative Outcomes | Reference(s) |

| Experimental Autoimmune Encephalomyelitis (EAE) - Mouse Model of MS | ONX-0914 | - Significant reduction in mean clinical score.- Strong reduction of IFN-γ and IL-17 producing CD4+ cells in the brain and spinal cord. | |

| Lupus-prone Mice (MRL/lpr and NZB/W F1) | ONX-0914 | - Reduced IFN-α production by ~75%.- Decreased plasma cell numbers in spleen and bone marrow by 50-65%. | |

| Collagen-Induced Arthritis (CIA) - Mouse Model of RA | ONX-0914 | - Attenuated disease progression. | |

| Phase 1b/2 MISSION Study (NCT03393013) - Systemic Lupus Erythematosus (SLE) | KZR-616 (Zetomipzomib) | - Improvements in all measures of disease activity (SLEDAI, CLASI, Joint Counts, Global Assessments).- Reduction in proteinuria in patients with lupus nephritis. |

Key Signaling Pathways

The immunoproteasome's influence on autoimmune diseases extends to its modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

The canonical NF-κB pathway is a central regulator of inflammation. The immunoproteasome is involved in the degradation of the inhibitory protein IκBα, which allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Role of the Immunoproteasome in Canonical NF-κB Activation.

STAT1 Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling. IFN-γ activates STAT1, a key transcription factor for the induction of immunoproteasome subunits. The ubiquitin-proteasome system, in turn, can negatively regulate the amount of activated STAT1, creating a feedback loop.

Caption: Regulation of Immunoproteasome Expression by STAT1 Signaling.

T Helper 17 (Th17) Cell Differentiation

The differentiation of naïve T cells into pathogenic Th17 cells is a key event in many autoimmune diseases. The immunoproteasome is implicated in this process, with its inhibition leading to reduced Th17 differentiation. This is thought to occur through the modulation of cytokine production and signaling pathways that are essential for Th17 lineage commitment.

Caption: Immunoproteasome's Role in Th17 Cell Differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the immunoproteasome.

Immunoproteasome Activity Assay

This assay measures the chymotrypsin-like activity of the immunoproteasome in cell lysates using a fluorogenic substrate.

Workflow:

Caption: Workflow for Measuring Immunoproteasome Activity.

Methodology:

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cell lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.

-

-

Activity Assay:

-

In a 96-well black plate, add 10-50 µg of cell lysate per well.

-

Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 100 µM.

-

Bring the final volume to 100 µL with assay buffer.

-

Incubate at 37°C and measure the fluorescence kinetically using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence per unit time) and normalize to the amount of protein in each well.

-

Western Blotting for Immunoproteasome Subunits

This technique is used to detect and quantify the expression levels of specific immunoproteasome subunits.

Workflow:

Caption: Workflow for Western Blot Analysis of Immunoproteasome Subunits.

Methodology:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in RIPA buffer containing protease inhibitors.

-

Determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for the immunoproteasome subunit of interest (e.g., anti-LMP7/PSMB8) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the in vivo interaction of transcription factors, such as NF-κB, with the promoter regions of immunoproteasome subunit genes.

Methodology:

-

Cross-linking and Chromatin Shearing:

-

Cross-link protein-DNA complexes in cells with 1% formaldehyde.

-

Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin with an antibody against the transcription factor of interest (e.g., anti-NF-κB p65) or a negative control IgG overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Analysis:

-

Quantify the enrichment of specific DNA sequences (e.g., the promoter region of PSMB8) by quantitative PCR (qPCR).

-

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to stimulation, and the effect of immunoproteasome inhibitors on this process.

Methodology:

-

Cell Labeling:

-

Label isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.

-

-

Cell Culture and Stimulation:

-

Culture the CFSE-labeled T cells in a 96-well plate.

-

Stimulate the T cells with anti-CD3 and anti-CD28 antibodies or a specific antigen.

-

Treat the cells with different concentrations of an immunoproteasome inhibitor or a vehicle control.

-

-

Flow Cytometry Analysis:

-

After 3-5 days of culture, harvest the cells and analyze by flow cytometry.

-

Gate on the T-cell population and measure the CFSE fluorescence intensity.

-

-

Data Analysis:

-

Analyze the CFSE histograms to determine the percentage of divided cells and the number of cell divisions.

-

Conclusion

The immunoproteasome represents a pivotal nexus in the inflammatory cascades that drive autoimmune diseases. Its multifaceted roles in antigen presentation, cytokine production, and T-cell differentiation underscore its significance as a high-value therapeutic target. The development of selective immunoproteasome inhibitors has shown considerable promise in preclinical models and early clinical trials, offering the potential for more targeted and less toxic therapies for autoimmune disorders. The data, pathways, and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further unravel the complexities of the immunoproteasome and accelerate the development of novel treatments for patients suffering from these debilitating diseases.

References

- 1. Frontiers | Synovial Immunohistological Biomarkers of the Classification of Undifferentiated Arthritis Evolving to Rheumatoid or Psoriatic Arthritis [frontiersin.org]

- 2. Immunoproteasome LMP2 60HH Variant Alters MBP Epitope Generation and Reduces the Risk to Develop Multiple Sclerosis in Italian Female Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Measuring Immunoproteasome Activity using Ac-ANW-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the sensitive and specific measurement of immunoproteasome activity in cell lysates using the fluorogenic substrate Ac-ANW-AMC. This substrate is preferentially cleaved by the β5i (LMP7) subunit of the immunoproteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be quantified to determine the chymotrypsin-like activity of the immunoproteasome. This assay is a valuable tool for basic research in immunology and for the development of therapeutic agents targeting the immunoproteasome in various diseases, including cancer and autoimmune disorders.

Principle of the Assay

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. In response to inflammatory signals, such as interferon-gamma (IFN-γ), the constitutive catalytic subunits (β1, β2, and β5) of the proteasome are replaced by their immuno-subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) to form the immunoproteasome.[1][2][3] The immunoproteasome exhibits altered proteolytic specificity, which is important for generating antigenic peptides for presentation on MHC class I molecules.

The this compound (Acetyl-Alanine-Asparagine-Tryptophan-7-amino-4-methylcoumarin) peptide substrate is designed to be specifically recognized and cleaved by the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[4] Cleavage of the peptide bond between Tryptophan and AMC releases the fluorophore AMC, which can be detected by measuring its fluorescence at an emission wavelength of approximately 445-460 nm following excitation at around 345-360 nm.[5] To ensure the measured activity is specific to the immunoproteasome, a highly selective inhibitor of the β5i subunit, such as ONX-0914, can be used as a negative control.

Signaling Pathway for Immunoproteasome Induction

The expression of immunoproteasome subunits is primarily induced by pro-inflammatory cytokines, most notably IFN-γ. The binding of IFN-γ to its receptor activates the JAK/STAT signaling pathway, leading to the transcription of genes encoding the immunoproteasome subunits. Other signaling pathways, such as the TNF-α/NF-κB and TGF-β/SMAD pathways, can also influence immunoproteasome induction.

Caption: IFN-γ signaling pathway leading to immunoproteasome expression.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier Example | Catalog # Example | Storage |

| This compound | MedChemExpress | HY-112933 | -20°C (in DMSO) |

| ONX-0914 (β5i inhibitor) | Cayman Chemical | 14513 | -20°C |

| Proteasome Activity Lysis Buffer | - | - | 4°C |

| Proteasome Activity Assay Buffer | - | - | 4°C |

| DMSO | Sigma-Aldrich | D2650 | Room Temperature |

| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |

| Recombinant Human IFN-γ | R&D Systems | 285-IF | -20°C |

Proteasome Activity Lysis Buffer Recipe (25 mM Tris-HCl [pH 7.5], 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT):

-

Tris-HCl (1 M, pH 7.5): 2.5 mL

-

MgCl₂ (1 M): 0.5 mL

-

Glycerol (100%): 10 mL

-

ATP (100 mM): 1 mL

-

DTT (1 M): 0.1 mL

-

Add ddH₂O to 100 mL. Store at 4°C. Add ATP and DTT fresh before use.

Proteasome Activity Assay Buffer Recipe (50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT):

-

Tris-HCl (1 M, pH 7.5): 5 mL

-

BSA (100 mg/mL): 1 mL

-

EDTA (0.5 M): 0.2 mL

-

ATP (100 mM): 1 mL

-

DTT (1 M): 0.1 mL

-

Add ddH₂O to 100 mL. Store at 4°C. Add ATP and DTT fresh before use.

Cell Culture and Lysate Preparation

-

Cell Seeding: Plate cells (e.g., HeLa cells) in 6-well plates and grow to approximately 30% confluency.

-

Induction of Immunoproteasome Expression (Optional): To induce immunoproteasome expression, treat cells with IFN-γ (e.g., 500 U/ml) for 48 hours.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of ice-cold Proteasome Activity Lysis Buffer.

-

Homogenize the lysate by passing it through a 26-gauge needle 15 times.

-

Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the cell lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford assay. The recommended protein concentration for the assay is between 2-5 mg/ml.

Immunoproteasome Activity Assay Protocol

Caption: Workflow for the this compound immunoproteasome activity assay.

-

Prepare Reagents:

-

Prepare a stock solution of this compound (e.g., 50 mM in DMSO).

-

Prepare a stock solution of ONX-0914 (e.g., 10 mM in DMSO).

-

On the day of the experiment, dilute the this compound substrate in Proteasome Activity Assay Buffer to the desired working concentration. A final concentration of 12.5 µM to 50 µM in the well is commonly used.

-

-

Assay Setup:

-

In a black 96-well plate, add your cell lysate (up to 15 µg of total protein) to each well.

-

For inhibitor control wells, add ONX-0914 to a final concentration that effectively inhibits β5i activity (e.g., 2.5-10 µM). Incubate for a short period if necessary.

-

Adjust the volume in each well with Proteasome Activity Assay Buffer to a final volume of 50 µL (or as desired).

-

-

Initiate Reaction and Measurement:

-

Initiate the reaction by adding 50 µL of the diluted this compound substrate to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 30°C.

-

Measure the fluorescence kinetically every 3 minutes for at least 60 minutes. Use an excitation wavelength of 345-380 nm and an emission wavelength of 445-460 nm.

-

-

Data Analysis:

-

The rate of increase in fluorescence (slope of the linear portion of the kinetic curve) is proportional to the immunoproteasome activity.

-

Subtract the slope of the inhibitor control wells from the slope of the sample wells to determine the specific immunoproteasome β5i activity.

-

Data Presentation

Quantitative Summary of Assay Parameters

| Parameter | Recommended Value | Reference |

| This compound Concentration | 12.5 - 50 µM | |

| ONX-0914 Concentration | 2.5 - 10 µM | |

| Total Protein per Well | Up to 15 µg | |

| Excitation Wavelength | 345 - 380 nm | |

| Emission Wavelength | 445 - 460 nm | |

| Assay Temperature | 30°C | |

| Kinetic Reading Interval | Every 3 minutes | |

| Total Reading Time | 60 minutes |

Example of Expected Results

The following table illustrates the expected relative fluorescence units (RFU) in HeLa cells with and without IFN-γ treatment, demonstrating the induction of immunoproteasome activity.

| Condition | Substrate | RFU at 25 min (Mean ± SD) | Fold Induction | Reference |

| Untreated HeLa Cells | This compound (12.5 µM) | 590 ± 50 | - | |

| IFN-γ Treated HeLa Cells | This compound (12.5 µM) | 8,716 ± 200 | 14.8 |

The following table shows the inhibitory effect of ONX-0914 on this compound hydrolysis in IFN-γ treated HeLa cell lysates.

| ONX-0914 Concentration | % Inhibition of this compound Hydrolysis | Reference |

| 2.5 µM | 89% | |

| 5 µM | ~95% | |

| 10 µM | >98% |

Troubleshooting and Considerations

-

High Background Fluorescence: Ensure complete lysis and clarification of the cell lysate. Consider using a lower concentration of lysate or substrate.

-